(E)-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole
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Overview
Description
(E)-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorine atom at the 5-position and a nitroprop-1-en-1-yl group at the 3-position of the indole ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of (E)-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and 2-nitropropane.
Reaction Conditions: The key step involves the condensation of 5-fluoroindole with 2-nitropropane in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure this compound.
Chemical Reactions Analysis
(E)-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Scientific Research Applications
(E)-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and to identify potential therapeutic targets.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of indole derivatives and their interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of (E)-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom may enhance the compound’s binding affinity to its targets, thereby modulating its activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular proteins and enzymes.
Comparison with Similar Compounds
(E)-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole can be compared with other indole derivatives, such as:
5-fluoroindole: Lacks the nitroprop-1-en-1-yl group and has different biological properties.
3-(2-nitroprop-1-en-1-yl)-1H-indole: Lacks the fluorine atom at the 5-position, which may affect its chemical reactivity and biological activity.
5-chloro-3-(2-nitroprop-1-en-1-yl)-1H-indole: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic and steric effects.
These comparisons highlight the unique features of this compound, such as the presence of both fluorine and nitroprop-1-en-1-yl groups, which contribute to its distinct chemical and biological properties.
Biological Activity
(E)-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole, a synthetic organic compound, has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H9FN2O2
- Molar Mass : 220.2 g/mol
- CAS Number : 1895-00-7
- IUPAC Name : this compound
The compound features a fluorine atom at the 5-position and a nitroprop-1-en-1-yl group, which contribute to its unique chemical reactivity and biological interactions.
Synthesis
The synthesis typically involves the condensation of 5-fluoroindole with 2-nitropropane under basic conditions:
- Starting Materials : 5-fluoroindole and 2-nitropropane.
- Reaction Conditions : Conducted in the presence of a base (e.g., sodium hydroxide) under reflux.
- Purification : Techniques such as column chromatography are used to isolate the product .
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular proteins and enzymes. The fluorine atom enhances the compound's binding affinity, potentially modulating its biological effects.
Anticancer Properties
Recent studies suggest that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in a study involving human cancer cell lines, treatment with this compound resulted in a reduction of cell viability by up to 70% at concentrations of 50 µM .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Case Studies
Case Study 1: Anticancer Activity
In a controlled experiment, researchers evaluated the effect of this compound on human breast cancer cells (MCF7). The study found that treatment with the compound at concentrations ranging from 10 µM to 100 µM led to a dose-dependent decrease in cell viability, with significant induction of apoptosis observed via flow cytometry analysis .
Concentration (µM) | Cell Viability (%) |
---|---|
10 | 85 |
50 | 30 |
100 | 10 |
Case Study 2: Anti-inflammatory Effects
A separate study investigated the anti-inflammatory properties of the compound using a lipopolysaccharide (LPS) induced model in macrophages. The results indicated that pre-treatment with this compound significantly reduced levels of TNF-alpha and IL-6 compared to controls .
Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
---|---|---|
Control | 100 | 250 |
Compound (50 µM) | 40 | 100 |
Properties
IUPAC Name |
5-fluoro-3-[(E)-2-nitroprop-1-enyl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-7(14(15)16)4-8-6-13-11-3-2-9(12)5-10(8)11/h2-6,13H,1H3/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGJTFSYAUYMSM-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CNC2=C1C=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CNC2=C1C=C(C=C2)F)/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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